molecular formula C12H12N2O2 B13452236 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid

1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid

Cat. No.: B13452236
M. Wt: 216.24 g/mol
InChI Key: OWCGCEUFYWXJIQ-UHFFFAOYSA-N
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Description

1,8-Diazatricyclo[7400,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid is unique due to its specific tricyclic structure and the presence of the carboxylic acid group.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-4-3-7-14-10-6-2-1-5-9(10)13-11(8)14/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

OWCGCEUFYWXJIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C3N2C=CC=C3C(=O)O

Origin of Product

United States

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